(Z)-4-hydroxypent-3-en-2-one;yttrium
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Overview
Description
(Z)-4-hydroxypent-3-en-2-one;yttrium is a compound that combines an organic molecule with a metal element The organic part, (Z)-4-hydroxypent-3-en-2-one, is an enone with a hydroxyl group, while yttrium is a rare earth metal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxypent-3-en-2-one typically involves the aldol condensation of acetone with acetaldehyde, followed by selective reduction and isomerization to obtain the Z-configuration. The reaction conditions often include the use of a base such as sodium hydroxide and a controlled temperature environment to ensure the desired product formation.
For the incorporation of yttrium, the organic molecule can be reacted with yttrium chloride in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of yttrium.
Industrial Production Methods
Industrial production of (Z)-4-hydroxypent-3-en-2-one;yttrium may involve large-scale aldol condensation reactors followed by purification steps such as distillation and crystallization. The yttrium incorporation step would require specialized equipment to handle the metal and ensure a high yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-hydroxypent-3-en-2-one;yttrium can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The enone can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: 4-oxopent-3-en-2-one.
Reduction: 4-hydroxypent-3-en-2-ol.
Substitution: 4-chloropent-3-en-2-one.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-hydroxypent-3-en-2-one;yttrium is used as a precursor for the synthesis of complex organic molecules and coordination compounds
Biology and Medicine
In biology and medicine, this compound is studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques. The presence of yttrium makes it suitable for use in radiopharmaceuticals for targeted cancer therapy.
Industry
In industry, this compound is used in the production of high-performance materials, including polymers and composites. Its ability to form stable complexes with other metals makes it valuable in the development of advanced materials with enhanced properties.
Mechanism of Action
The mechanism of action of (Z)-4-hydroxypent-3-en-2-one;yttrium involves its interaction with biological molecules and metal ions. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, while the enone moiety can participate in Michael addition reactions. Yttrium can coordinate with various ligands, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(E)-4-hydroxypent-3-en-2-one: The E-isomer of the compound, which has different spatial arrangement and
Properties
CAS No. |
15554-47-9 |
---|---|
Molecular Formula |
C15H21O6Y |
Molecular Weight |
386.23 g/mol |
IUPAC Name |
(Z)-4-oxopent-2-en-2-olate;yttrium(3+) |
InChI |
InChI=1S/3C5H8O2.Y/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI Key |
HMKAPBRCJPGVDE-LNTINUHCSA-K |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Y+3] |
SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Y] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Y+3] |
15554-47-9 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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